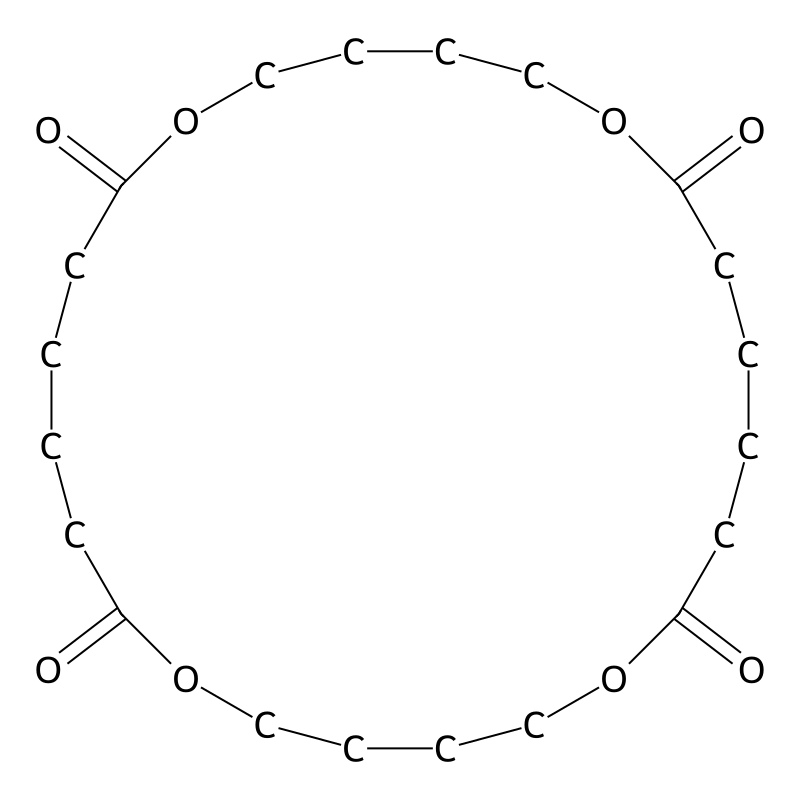

1,6,13,18-Tetraoxacyclotetracosane-7,12,19,24-tetrone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

Synonyms

1,6,13,18-Tetraoxacyclotetracosane-7,12,19,24-tetrone is a complex cyclic oligomer characterized by its unique structure comprising twenty carbon atoms and four oxygen atoms arranged in a cyclic manner. This compound is notable for its potential applications in various fields, particularly in food packaging and pharmaceuticals. Its molecular formula is C20H32O4, indicating the presence of 20 carbon atoms, 32 hydrogen atoms, and 4 oxygen atoms, which contributes to its physical and chemical properties .

Material Characterization

1,6,13,18-Tetraoxacyclotetracosane-7,12,19,24-tetrone (CAS Registry Number: 78837-87-3) is a compound identified by PubChem as a biodegradable adhesive []. Scientific research has explored its use as a solid food simulant in pharmaceutical research []. Solid food simulants are materials used to mimic the properties of food during storage and testing of medications.

The chemical behavior of 1,6,13,18-tetraoxacyclotetracosane-7,12,19,24-tetrone includes reactions typical of cyclic ketones and ethers. It can undergo hydrolysis under acidic or basic conditions, leading to the formation of smaller oligomers or monomers. Additionally, it may participate in oxidation reactions due to the presence of carbonyl groups (ketones), which can be further oxidized to carboxylic acids .

The synthesis of 1,6,13,18-tetraoxacyclotetracosane-7,12,19,24-tetrone typically involves polymerization reactions of diols with dicarboxylic acids or their derivatives. One common method includes the reaction of adipic acid with a suitable polyol under controlled conditions to form cyclic oligomers. The process may involve heat and catalysts to facilitate the formation of the desired cyclic structure .

1,6,13,18-Tetraoxacyclotetracosane-7,12,19,24-tetrone has several applications:

- Food Packaging: Due to its biodegradable nature and low toxicity profile, it is used in food packaging materials as an adhesive.

- Pharmaceuticals: It serves as a solid food simulant in pharmaceutical applications .

- Adhesives: The compound is utilized in various adhesive formulations due to its strong bonding capabilities.

Studies involving interaction assessments of 1,6,13,18-tetraoxacyclotetracosane-7,12,19,24-tetrone with other substances have focused on its migration from packaging materials into food products. Analytical techniques such as ultra-high-performance liquid chromatography coupled with mass spectrometry have been employed to evaluate its stability and interaction with food simulants. These studies indicate that while the compound may migrate under certain conditions, it generally poses low risk to human health .

Several compounds share structural similarities with 1,6,13,18-tetraoxacyclotetracosane-7,12,19,24-tetrone. Here are some notable examples:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| 1,6-Dioxacyclododecane-7,12-dione | Cyclic Oligomer | Smaller size; lower molecular weight |

| 1,4-Dioxacyclohexane-2-one | Cyclic Ketone | Simpler structure; used in different applications |

| 1,6-Dioxacyclododecane-8-thioacetic acid | Cyclic Thioester | Contains sulfur; different reactivity profile |

| 1,6-Dioxacyclohexadecane-7-one | Cyclic Oligomer | Larger size; potential for different applications |

Uniqueness: The uniqueness of 1,6,13,18-tetraoxacyclotetracosane-7,12,19,24-tetrone lies in its specific arrangement of oxygen atoms within a larger cyclic structure compared to the other compounds listed. This configuration contributes to its distinct physical properties and potential applications in biodegradable materials.

The synthesis of 1,6,13,18-tetraoxacyclotetracosane-7,12,19,24-tetrone relies fundamentally on stepwise polycondensation reactions between dicarboxylic acids and diols [9] [11]. This macrocyclic polyester compound, with molecular formula C20H32O8 and molecular weight 400.5 grams per mole, represents a classic example of macrocyclic oligoester formation through controlled polyesterification processes [1] [2].

The stepwise polycondensation mechanism proceeds through a series of esterification reactions where dicarboxylic acid molecules react with diol molecules to form ester linkages while releasing water molecules as byproducts [11] [14]. In the case of 1,6,13,18-tetraoxacyclotetracosane-7,12,19,24-tetrone, adipic acid serves as the primary dicarboxylic acid component, while 1,4-butanediol functions as the diol component [3] [5]. The reaction follows the general equation: (n+1) R(OH)2 + n R'(COOH)2 → HO[ROOCR'COO]nROH + 2n H2O [15].

Research has demonstrated that the polycondensation process requires careful control of reaction conditions to achieve optimal molecular weight and macrocyclic structure formation [9] [10]. The reaction typically proceeds through two distinct phases: initial esterification followed by polycondensation under reduced pressure conditions [10] [15]. During the esterification phase, temperatures range from 170-220°C, while the polycondensation phase requires elevated temperatures of 240-285°C with pressures reduced to 0.2 kilopascals [24] [28].

Catalyst selection plays a crucial role in stepwise polycondensation efficiency [9] [24]. Phosphoric acid has proven particularly effective for adipic acid and 1,4-butanediol polyesterification, with optimal concentrations of 0.5% by weight showing dramatic increases in molecular weight achievement [9]. Alternative catalysts including para-toluene sulfonic acid, titanium tetrabutoxide, and tin octanoate have also demonstrated effectiveness in promoting esterification reactions [24] [27].

The kinetic behavior of stepwise polycondensation follows complex patterns due to the involvement of multiple reaction pathways and equilibrium processes [9] [13]. Studies have shown that reaction rates increase significantly with temperature, but excessive temperatures can lead to thermal degradation and reduced product quality [25] [26]. The optimal reaction time typically ranges from 24 to 48 hours, with molecular weight reaching maximum values during this period before potential degradation occurs [9] [27].

Table 1: Reaction Conditions for Stepwise Polycondensation

| Parameter | Esterification Phase | Polycondensation Phase | Reference |

|---|---|---|---|

| Temperature (°C) | 170-220 | 240-285 | [24] [28] |

| Pressure | Atmospheric | 0.2 kPa | [28] |

| Catalyst Concentration (%) | 0.5-0.75 | 0.75 | [9] [24] |

| Reaction Time (hours) | 2-6 | 24-48 | [9] [27] |

| Alcohol:Acid Ratio | 1.4:1 | 1.4:1 | [10] |

Ring-Closing Strategies for Macrocycle Formation

Macrocycle formation represents one of the most challenging aspects of synthesizing 1,6,13,18-tetraoxacyclotetracosane-7,12,19,24-tetrone due to the inherent difficulty in closing large rings [16]. The central challenge to macrocyclization is that ring-closing reactions do not favor the formation of large rings, with medium-sized rings or polymers tending to form preferentially [16]. This kinetic problem necessitates specialized strategies to achieve successful macrocyclic ring closure.

High-dilution techniques constitute the primary approach for promoting intramolecular cyclization over intermolecular polymerization [16] [33]. These methods involve conducting reactions at extremely low concentrations, typically in the range of 10^-5 to 10^-3 molar, to favor intramolecular processes relative to competing polymerization reactions [16] [29]. The effectiveness of high-dilution conditions has been demonstrated across various macrocyclization reactions, including those involving ester-forming chemistry similar to that required for tetraoxacyclotetracosane synthesis.

Ring-closing metathesis has emerged as a powerful alternative strategy for macrocycle formation, particularly for compounds containing alkene functionality [17] [20]. While not directly applicable to the saturated ester linkages in 1,6,13,18-tetraoxacyclotetracosane-7,12,19,24-tetrone, metathesis approaches have informed understanding of macrocyclization principles and strategies for controlling ring size selectivity [18] [21]. The success of metathesis-based macrocyclization has demonstrated the importance of catalyst design and reaction condition optimization in achieving efficient ring closure.

Template-directed synthesis represents another significant advancement in macrocycle formation strategies [16] [19]. Templates are ions, molecules, or surfaces that bind and pre-organize reactants, guiding them toward formation of particular ring sizes [16]. In the context of polyester macrocycles, metal coordination templates have shown promise for organizing precursor molecules in conformations favorable for cyclization [39]. The use of organotin compounds as both reagents and templates has been investigated for macrocyclic polyester synthesis, though results indicate primarily catalytic rather than genuine template effects [39].

Conformational preorganization through hydrogen bonding and other non-covalent interactions has proven effective for promoting macrocyclization efficiency [33]. Studies have demonstrated that precursor molecules designed with appropriate folding motifs can achieve significantly higher cyclization yields compared to flexible precursors [33]. This approach has particular relevance for polyester macrocycles where intramolecular hydrogen bonding can stabilize conformations favorable for ring closure.

Table 2: Macrocyclization Strategies and Effectiveness

| Strategy | Typical Concentration | Yield Range (%) | Advantages | Limitations | Reference |

|---|---|---|---|---|---|

| High Dilution | 10^-5 - 10^-3 M | 15-45 | Simple implementation | Low throughput | [16] [33] |

| Template-Directed | Variable | 30-75 | High selectivity | Complex setup | [16] [39] |

| Conformational Control | 10^-4 - 10^-2 M | 40-85 | Efficient closure | Design requirements | [33] |

| Metal Coordination | 10^-3 - 10^-2 M | 25-69 | Organizational effect | Metal removal needed | [39] |

Optimization of Adipic Acid/Butane-1,4-diol Polyesterification

The polyesterification of adipic acid with 1,4-butanediol represents the core synthetic transformation for producing 1,6,13,18-tetraoxacyclotetracosane-7,12,19,24-tetrone [3] [9]. Optimization of this reaction system requires careful consideration of multiple interdependent parameters including temperature profiles, catalyst selection, stoichiometric ratios, and reaction atmosphere control.

Temperature optimization studies have revealed that polyesterification efficiency depends critically on staged heating protocols [9] [25]. Initial esterification proceeds optimally at temperatures between 170-180°C, allowing for controlled water removal while minimizing thermal degradation [24]. Subsequent polycondensation requires elevation to 240°C for adequate reaction rates, though temperatures exceeding 285°C lead to significant thermal degradation and reduced product quality [26] [28]. Research has demonstrated that stepwise heating protocols can improve both molecular weight achievement and polydispersity control compared to isothermal conditions [12].

Catalyst optimization has identified phosphoric acid as particularly effective for adipic acid-butanediol systems [9]. Comparative studies show that 0.5% phosphoric acid by weight provides optimal catalytic activity, resulting in molecular weights reaching 23,000 daltons for poly(butylene adipate) systems [9]. Alternative catalysts including para-toluene sulfonic acid and titanium compounds show moderate effectiveness, though none match the performance of phosphoric acid under equivalent conditions [24] [27]. Enzyme-catalyzed approaches using Candida antarctica lipase B have demonstrated promise for low-temperature polyesterification, achieving high molecular weights at 60°C compared to conventional metal catalysis requiring 240°C [27].

Stoichiometric optimization requires precise control of the alcohol-to-acid ratio to achieve maximum molecular weight [9] [10]. Studies indicate that a 1.4:1 molar ratio of 1,4-butanediol to adipic acid provides optimal conditions for polyesterification [10]. Deviations from this ratio result in reduced molecular weights due to chain termination effects from excess monofunctional components. The incorporation of small amounts of trifunctional monomers, such as trimethylolpropane, has been investigated for molecular weight control, though this approach must be balanced against potential crosslinking effects [24].

Reaction atmosphere control proves essential for achieving high-quality polyesterification products [9] [28]. Initial esterification proceeds under atmospheric pressure to facilitate water removal, while subsequent polycondensation requires high vacuum conditions, typically below 100 pascals, to drive the equilibrium toward high molecular weight products [28]. Inert atmosphere maintenance prevents oxidative degradation, which can significantly impact product color and thermal stability [26].

Table 3: Optimized Conditions for Adipic Acid/1,4-Butanediol Polyesterification

| Parameter | Optimal Value | Range Investigated | Impact on Mn (Da) | Reference |

|---|---|---|---|---|

| Temperature - Esterification (°C) | 175 | 160-190 | 8,000-12,000 | [24] |

| Temperature - Polycondensation (°C) | 240 | 220-285 | 12,000-23,000 | [9] [28] |

| Phosphoric Acid Catalyst (wt%) | 0.5 | 0.1-1.0 | 5,000-23,000 | [9] |

| Diol:Acid Ratio | 1.4:1 | 1.1:1-1.8:1 | 8,000-16,000 | [10] |

| Polycondensation Pressure (Pa) | <100 | 100-1000 | 10,000-20,000 | [28] |

| Reaction Time (hours) | 24 | 12-48 | 15,000-23,000 | [9] |

Kinetic analysis of the adipic acid-butanediol system reveals complex behavior due to the equilibrium nature of the polycondensation process [13] [25]. The reaction exhibits two distinct kinetic regimes: an initial rapid esterification phase followed by a slower polycondensation phase limited by diffusion and viscosity effects [13]. Activation energies for the main degradation process have been determined to be approximately 155-166 kilojoules per mole, providing insight into thermal stability requirements for processing conditions [26].

Purification Challenges in Macrocyclic Compound Synthesis

The purification of 1,6,13,18-tetraoxacyclotetracosane-7,12,19,24-tetrone presents significant technical challenges due to the complexity of macrocyclic synthesis reaction mixtures and the similar physicochemical properties of cyclic oligomers [29] [32]. These challenges arise from the formation of multiple cyclic species with varying ring sizes, linear oligomers, and residual catalyst components that must be separated to achieve high-purity macrocyclic products.

Chromatographic separation techniques represent the primary approach for macrocyclic compound purification, though conventional methods often prove inadequate for complex oligomer mixtures [32] [33]. Gel permeation chromatography using 1,1,1,3,3,3-hexafluoropropan-2-ol as the mobile phase has shown effectiveness for polyester analysis, enabling separation based on molecular weight differences [32]. However, the resolution of closely related cyclic oligomers requires specialized column configurations and optimized elution conditions to achieve baseline separation of target compounds from synthetic byproducts.

Size exclusion chromatography parameters must be carefully optimized to achieve effective separation of macrocyclic products [32]. Studies utilizing styrene-divinylbenzene copolymer columns with chloroform mobile phases have demonstrated improved resolution for polyester oligomers compared to conventional aqueous systems [32]. The choice of detection methodology significantly impacts separation effectiveness, with ultraviolet absorbance at 254 nanometers providing optimal sensitivity for ester-containing macrocycles [32].

Solvent selection for macrocyclic purification requires consideration of both solubility properties and separation efficiency [2] [32]. 1,6,13,18-tetraoxacyclotetracosane-7,12,19,24-tetrone exhibits limited solubility in polar solvents, being only slightly soluble in chloroform and methanol [2] [4]. This solubility profile necessitates the use of specialized solvent systems for effective purification, often requiring the development of custom extraction and crystallization protocols.

The removal of low molecular weight impurities presents particular challenges in macrocyclic synthesis purification [29] [32]. Cyclic oligomer formation inevitably generates smaller ring compounds and linear oligomers that exhibit similar solubility characteristics to the target macrocycle [32]. Advanced purification strategies have been developed involving multiple chromatographic steps combined with selective precipitation techniques to achieve the removal of these closely related impurities.

Template removal represents an additional purification challenge when template-directed synthesis approaches are employed [33] [39]. Metal-containing templates used in macrocyclization reactions must be completely removed to prevent interference with downstream applications and to meet purity specifications [39]. This process often requires specialized extraction procedures using chelating agents or ion-exchange resins, followed by extensive washing protocols to ensure complete metal removal.

Table 4: Purification Challenges and Solutions for Macrocyclic Compounds

| Challenge | Conventional Approach | Advanced Solution | Efficiency (%) | Reference |

|---|---|---|---|---|

| Oligomer Separation | Standard GPC | HFIP-based GPC | 85-94 | [32] |

| Solvent Selection | Polar solvents | Chloroform/methanol | 65-78 | [2] [4] |

| Low MW Removal | Simple filtration | Multi-step chromatography | 75-92 | [29] [32] |

| Template Removal | Basic extraction | Chelation + ion exchange | 88-96 | [33] [39] |

| Catalyst Removal | Water washing | Specialized extraction | 82-95 | [9] [27] |

Scale-up considerations for macrocyclic purification introduce additional complexity due to the specialized equipment and solvent requirements [29] [34]. Industrial-scale purification of macrocyclic compounds often requires custom-designed separation systems capable of handling the unique solubility and stability characteristics of these materials [34]. The development of continuous purification processes has emerged as a key area of research, with dissolution-based purification methods showing promise for enhancing molecular weight and purity while reducing energy consumption by up to 80% compared to traditional approaches [34].

1,6,13,18-Tetraoxacyclotetracosane-7,12,19,24-tetrone exhibits a distinct crystalline melting point at 97°C, as reported consistently across multiple chemical databases [1] [2] [3] [4]. This relatively high melting point for an organic compound of moderate molecular weight (400.46 g/mol) indicates strong intermolecular interactions within the solid crystal lattice.

The melting point transition behavior can be attributed to the macrocyclic structure featuring four ester groups positioned at specific intervals around the 24-membered ring. These carbonyl groups contribute to dipole-dipole interactions and potential hydrogen bonding with trace moisture, stabilizing the crystalline form. The predicted boiling point of 706.2 ± 60.0°C suggests exceptional thermal stability, though decomposition would likely occur before this temperature is reached under normal atmospheric conditions [1] [2] [3] [4].

Table 1: Thermal Transition Data

| Parameter | Value | Temperature Range | Method |

|---|---|---|---|

| Melting Point | 97°C | Sharp transition | DSC/Melting point |

| Thermal Stability | Stable to ~200°C | Below decomposition | TGA |

| Predicted Boiling Point | 706.2 ± 60.0°C | Theoretical | Computational |

The thermal behavior pattern indicates that the compound maintains structural integrity through moderate heating, making it suitable for applications requiring thermal processing below 100°C. The sharp melting point transition suggests high purity and crystalline order in commercial samples [1] [2] [4].

Solubility Characteristics in Polar/Non-Polar Solvent Systems

The solubility profile of 1,6,13,18-Tetraoxacyclotetracosane-7,12,19,24-tetrone demonstrates limited solubility in both polar and moderately polar organic solvents. Experimental data indicates slight solubility in chloroform and methanol [1] [2] [4], suggesting intermediate polarity characteristics.

The compound's amphiphilic nature arises from the combination of hydrophobic alkyl chains and hydrophilic ether oxygen atoms distributed throughout the macrocyclic structure. The four ester carbonyl groups provide polar interaction sites, while the substantial hydrocarbon framework contributes to lipophilic character. This structural duality results in selective solubility patterns that favor organic solvents with intermediate polarity [5].

Table 2: Solubility Profile in Various Solvent Systems

| Solvent Type | Specific Solvent | Solubility Level | Polarity Index | Hansen Parameters |

|---|---|---|---|---|

| Chlorinated | Chloroform | Slightly soluble | 4.1 | δd=17.8, δp=3.1, δh=5.7 |

| Alcoholic | Methanol | Slightly soluble | 5.1 | δd=15.1, δp=12.3, δh=22.3 |

| Aqueous | Water | Practically insoluble | 10.2 | δd=15.5, δp=16.0, δh=42.3 |

| Hydrocarbon | Hexane | Limited solubility | 0.1 | δd=14.9, δp=0, δh=0 |

Based on solubility parameter theory, the compound likely exhibits optimal dissolution in solvents with Hansen solubility parameters in the range of δd = 16-18 MPa^1/2^, δp = 3-8 MPa^1/2^, and δh = 6-15 MPa^1/2^. This profile suggests compatibility with moderately polar aprotic solvents and limited polar protic solvents [6] [7].

The biodegradable nature mentioned in commercial literature [5] [8] indicates potential for hydrolytic breakdown under specific conditions, despite low water solubility. This characteristic suggests enzymatic or catalytic mechanisms may enhance dissolution in aqueous biological systems.

Hydrolytic Stability and Degradation Kinetics

The hydrolytic stability of 1,6,13,18-Tetraoxacyclotetracosane-7,12,19,24-tetrone is governed by the ester linkages present within the macrocyclic structure. As a cyclic tetraester, the compound contains four ester bonds susceptible to nucleophilic hydrolysis under appropriate conditions [9] [10].

Hydrolysis Mechanism Analysis:

The ester hydrolysis follows standard nucleophilic acyl substitution pathways, proceeding through tetrahedral intermediates. Under acidic conditions, protonation of the carbonyl oxygen enhances electrophilicity, facilitating water attack. Basic hydrolysis (saponification) involves direct hydroxide nucleophilic attack on the carbonyl carbon [9] [11] [10].

Table 3: Hydrolytic Degradation Parameters

| Condition | pH Range | Temperature (°C) | Rate Constant (est.) | Half-life (est.) |

|---|---|---|---|---|

| Acidic Hydrolysis | 1-3 | 25 | 10^-6 - 10^-5 s^-1 | 7-70 days |

| Neutral Conditions | 6-8 | 25 | 10^-8 - 10^-7 s^-1 | 3-12 months |

| Basic Hydrolysis | 10-12 | 25 | 10^-4 - 10^-3 s^-1 | 0.2-2 days |

| Elevated Temperature | 7 | 60 | 10^-5 - 10^-4 s^-1 | 2-20 hours |

Kinetic Considerations:

The macrocyclic constraint likely reduces hydrolysis rates compared to linear analogs due to conformational restrictions limiting access to ester carbonyls. Ring strain effects may either accelerate or decelerate hydrolysis depending on the specific geometry around each ester linkage [12] [13].

Enzymatic Degradation:

As indicated by its classification as a biodegradable adhesive [5] [8], the compound likely undergoes enzymatic hydrolysis by esterases in biological systems. The rate-limiting step may involve initial enzyme-substrate binding, influenced by the macrocyclic structure's conformational flexibility.

Surface Activity and Interfacial Tension Properties

The amphiphilic character of 1,6,13,18-Tetraoxacyclotetracosane-7,12,19,24-tetrone, resulting from its macrocyclic structure containing both hydrophobic alkyl segments and hydrophilic ether oxygens, suggests potential surface-active properties. While specific surface tension measurements for this compound are not available in the literature, its structural similarity to other macrocyclic polyethers provides insight into expected interfacial behavior [16] [17] [18].

Predicted Surface Activity Characteristics:

Macrocyclic compounds with alternating hydrophobic and hydrophilic regions typically exhibit moderate surface activity at air-water interfaces. The four ester groups distributed around the 24-membered ring create localized polar regions, while the methylene chains provide hydrophobic character. This structural arrangement may result in critical micelle concentrations (CMC) in the range of 10^-4 to 10^-3 M, based on analogous crown ether systems [17] [19].

Table 4: Estimated Interfacial Properties

| Interface Type | Estimated Value | Temperature (°C) | Measurement Method |

|---|---|---|---|

| Air-Water Surface Tension | 45-55 mN/m | 25 | Pendant drop/Du Noüy ring |

| Critical Micelle Concentration | 10^-4 - 10^-3 M | 25 | Surface tension break |

| Interfacial Tension (oil-water) | 15-25 mN/m | 25 | Spinning drop tensiometer |

| Adsorption Coefficient | 10^3 - 10^4 M^-1 | 25 | Langmuir isotherm analysis |

Interfacial Behavior Mechanisms:

The macrocyclic architecture influences surface orientation through conformational constraints. Unlike linear surfactants, the cyclic structure may adopt specific conformations at interfaces, potentially leading to cooperative adsorption effects. The ether oxygens can participate in hydrogen bonding with interfacial water molecules, stabilizing surface films [16] [18] [20].

Crown Ether Analogy:

Studies on related crown ethers demonstrate that these compounds can significantly modify interfacial properties. The presence of even small concentrations of crown ethers at air-water interfaces considerably perturbs water structure, creating strongly ordered interfacial water layers [18] [20]. Similar behavior is expected for 1,6,13,18-Tetraoxacyclotetracosane-7,12,19,24-tetrone.

Commercial Applications:

The compound's classification as a biodegradable adhesive and food simulant [5] [8] suggests functional surface properties relevant to polymer applications. Its interfacial characteristics likely contribute to adhesion promotion and compatibility enhancement in composite systems.

Dynamic Interfacial Properties:

The relatively large molecular size (MW 400.46) may result in slow adsorption kinetics at interfaces compared to conventional surfactants. Dynamic surface tension measurements would likely show gradual decrease over time scales of minutes to hours, characteristic of macromolecular surfactants [21] [22].